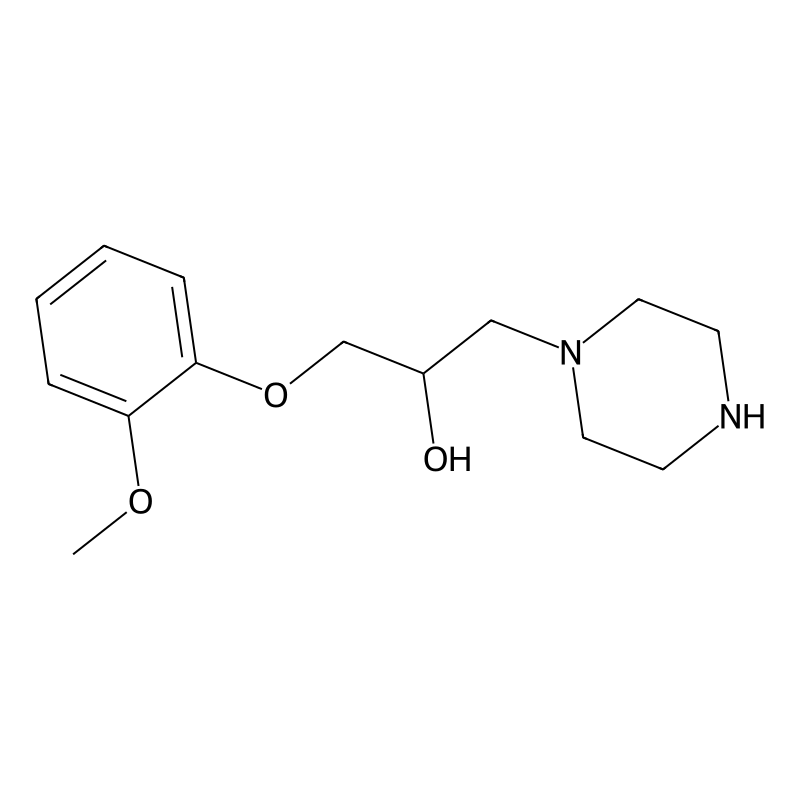

1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimicrobial Coatings

Scientific Field: Material Science and Microbiology

Application Summary: CVT-2513 has been utilized in the synthesis of hydrophilic antimicrobial polymer thin film coatings. These coatings are designed to control pathogenic microorganisms on various surfaces .

Methods of Application: The compound is incorporated into polymaliamides to create functionalized coatings. Techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and thermal analysis (TGA, DSC) are used for characterization .

Results: The coatings showed efficacy against bacteria like Staphylococcus aureus, Escherichia coli, and fungi such as Candida albicans. The interaction of the film with microbes was studied using scanning electron microscopy (SEM) and atomic force microscopy (AFM) .

Degradation of Guaifenesin

Scientific Field: Chemical Engineering and Environmental Science

Application Summary: CVT-2513 is a product of the microwave-assisted degradation of guaifenesin (GGE), a process relevant for lignin valorization in biorefineries .

Methods of Application: The degradation involves the use of imidazolium-based ionic liquids under microwave irradiation. Parameters like temperature, microwave power, and irradiation time are controlled to optimize yields .

Results: The process results in the production of guaiacol and other compounds, with CVT-2513 being one of the degradation products. The yield of guaiacol, a valuable chemical, is maximized through this method .

Anti-myocardial Ischemia

Scientific Field: Pharmacology and Cardiology

Application Summary: CVT-2513 has been identified as a metabolite of Ranolazine with potential anti-myocardial ischemia effects .

Methods of Application: The metabolite’s effect on myocardial ischemia is assessed through electrocardiogram (ECG) analysis in mice models induced with isoprenaline .

Results: CVT-2513 demonstrated protective effects against myocardial ischemia in mice. Its potency was found to be less than that of ranolazine .

Antitumor Activity

Scientific Field: Oncology and Medicinal Chemistry

Application Summary: CVT-2513 has been explored for its antitumor properties, particularly in the context of Schiff bases, which are known for their anticancer activities .

Methods of Application: In vitro studies involve testing the cytotoxic activity of the compound against various cancer cell lines, including liver, breast, and colon carcinoma .

Results: The compound exhibited cytotoxic effects at different concentrations, indicating its potential as an antitumor agent .

Antiviral Drug Design

Scientific Field: Virology and Pharmaceutical Sciences

Application Summary: Schiff bases, including derivatives like CVT-2513, have been investigated for their antiviral properties, which is crucial in the context of emerging infectious diseases .

Methods of Application: The synthesis of novel Schiff base analogs and their screening for antiviral potential is a key methodological approach .

Results: Some Schiff base analogs have shown promise in reducing virus-induced pathogenicity in cellular models, suggesting the potential of CVT-2513 in antiviral drug design .

Anti-tuberculosis Activity

Scientific Field: Microbiology and Pharmaceutical Sciences

Application Summary: CVT-2513 has been implicated in studies investigating the activity of Schiff bases against Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis .

Methods of Application: Schiff bases with aromatic and heterocyclic rings are coordinated with transition metals to test their activity against MTB .

Results: These compounds have shown potential activity against MTB, indicating that CVT-2513 could be a candidate for developing new treatments for tuberculosis .

1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol is a chemical compound characterized by its unique molecular structure, which includes a methoxyphenoxy group, a piperazine ring, and a propanol backbone. This compound, identified by its CAS number 162712-35-8, has attracted attention in various scientific fields due to its potential applications in medicinal chemistry and material science. Its molecular formula is with a molecular weight of 266.34 g/mol .

There is no known mechanism of action specific to 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol. As mentioned earlier, it is primarily recognized as an impurity in the drug Ranolazine. Ranolazine works by inhibiting late sodium current in heart cells, but this mechanism is not attributed to the impurity [].

- Oxidation: The alcohol functional group can be oxidized to form a ketone or carboxylic acid.

- Reduction: The compound can be reduced to generate derivatives with modified functional groups.

- Substitution: The methoxy group may be substituted with various functional groups under suitable conditions.

These reactions enable the synthesis of various derivatives that can be explored for different applications.

Research indicates that 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol exhibits significant biological activity. It has been investigated for its potential as a ligand in receptor studies, particularly in relation to neurotransmitter receptors. Additionally, it has been recognized as a metabolite of Ranolazine, which is known for its anti-myocardial ischemia effects. The compound's interaction with biological targets suggests potential therapeutic applications in pharmacology.

The synthesis of 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol typically involves the following steps:

- Formation of Intermediate: Reaction of 2-methoxyphenol with epichlorohydrin to create an intermediate compound.

- Piperazine Reaction: This intermediate is then reacted with piperazine under basic conditions, often using solvents such as dimethyl sulfoxide (DMSO) and sodium hydroxide to facilitate the reaction .

- Industrial Production: For large-scale production, methods such as continuous flow reactors and advanced purification techniques like chromatography are employed to enhance yield and purity.

The applications of 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol span multiple fields:

- Chemistry: Serves as an intermediate in synthesizing more complex molecules.

- Biology: Investigated for receptor binding studies and potential drug development.

- Medicine: Explored for pharmacological properties, including cardiovascular applications.

- Material Science: Used in developing hydrophilic antimicrobial coatings, showcasing efficacy against various pathogens such as Staphylococcus aureus and Escherichia coli .

Interaction studies have focused on the compound's ability to modulate receptor activity. Its piperazine moiety interacts with neurotransmitter receptors, potentially influencing their function. Furthermore, studies have indicated that it may act as an inhibitor in various biochemical pathways, including those related to myocardial ischemia . The mechanisms by which it exerts these effects are still under investigation.

Several compounds share structural similarities with 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Hydroxy-3-(2-methoxyphenoxy)-propan-2-yl carbamate | Similar backbone but different functional groups | Potentially distinct pharmacological effects |

| 1,3-Bis(2-methoxyphenoxy)-2-propanol | Similar structure with additional substituents | Different solubility and reactivity profiles |

| 1-(4-Chlorophenyl)-3-piperazinyl-propan-2-ol | Variations in aryl substituents | Potentially different receptor interactions |

Uniqueness: The uniqueness of 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol lies in its specific combination of functional groups that confer distinct chemical and biological properties compared to these similar compounds .

Systematic IUPAC Nomenclature Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(2-methoxyphenoxy)-3-piperazin-1-ylpropan-2-ol [1] [6]. This nomenclature follows established IUPAC conventions for organic compounds containing multiple functional groups and heterocyclic systems.

The systematic name construction begins with the identification of the principal functional group, which is the secondary alcohol (-OH) attached to the central propyl chain [1]. According to IUPAC nomenclature rules for alcohols, the suffix "-ol" is employed to denote the hydroxyl functionality, with the locant "2" indicating its position on the three-carbon chain [30]. The propanol backbone serves as the parent structure, with the numbering system oriented to give the hydroxyl group the lowest possible numerical designation [30].

The piperazine moiety represents a six-membered saturated heterocyclic ring containing two nitrogen atoms at positions 1 and 4 [14] [15]. In the systematic nomenclature, this substituent is designated as "piperazin-1-yl" to indicate the point of attachment through the nitrogen atom at position 1 of the piperazine ring [27]. The piperazine substituent is connected to the propanol chain at position 3, creating the "3-piperazin-1-yl" portion of the name [1].

The 2-methoxyphenoxy substituent constitutes an aromatic ether functionality attached to position 1 of the propanol backbone [1]. The phenoxy group represents a benzene ring with an oxygen linkage, while the methoxy group (OCH₃) is positioned at the ortho position (position 2) of the benzene ring [18] [32]. This arrangement creates the "1-(2-methoxyphenoxy)" segment of the systematic name [1].

Table 1: Chemical Properties and Identifiers

| Property | Value |

|---|---|

| IUPAC Name (Systematic) | 1-(2-methoxyphenoxy)-3-piperazin-1-ylpropan-2-ol |

| CAS Registry Number | 162712-35-8 |

| PubChem CID | 3159843 |

| Molecular Formula | C₁₄H₂₂N₂O₃ |

| Molecular Weight (g/mol) | 266.34 |

| Exact Mass (Da) | 266.16304257 |

| Monoisotopic Mass (Da) | 266.16304257 |

| UNII | 94VR6V6NA3 |

| InChI | InChI=1S/C14H22N2O3/c1-18-13-4-2-3-5-14(13)19-11-12(17)10-16-8-6-15-7-9-16/h2-5,12,15,17H,6-11H2,1H3 |

| InChI Key | HVPPJURUTODQOY-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1OCC(CN2CCNCC2)O |

The molecular structure contains a total of 14 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms, yielding the molecular formula C₁₄H₂₂N₂O₃ [1] [3]. The compound exhibits one undefined stereocenter at the carbon bearing the hydroxyl group, indicating the potential for stereoisomerism [1] [22].

Synonymous Designations and Registry Identifiers

The compound is registered under multiple synonymous designations across various chemical databases and research contexts [1] [3] [18]. The Chemical Abstracts Service registry number 162712-35-8 serves as the primary identifier in chemical literature and regulatory documentation [1] [3] [18].

The research designation CVT-2513 represents the most frequently encountered synonym in pharmaceutical and metabolite literature [1] [11] [22]. This alphanumeric code was assigned during the developmental research of ranolazine and its metabolic products [11]. An alternative research code, RS-88681, appears in certain chemical databases and represents an earlier designation for the same compound [1] [18].

Table 2: Synonymous Designations and Registry Identifiers

| Synonym | Type |

|---|---|

| CVT-2513 | Research Code |

| RS-88681 | Research Code |

| 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol | Systematic Name |

| 1-(2-methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol | Systematic Name |

| 1-(2-methoxyphenoxy)-3-piperazin-1-ylpropan-2-ol | Systematic Name |

| 1-Piperazineethanol, α-[(2-methoxyphenoxy)methyl]- | CAS Index Name |

| α-[(2-Methoxyphenoxy)methyl]-1-piperazineethanol | CAS Index Name |

| 3-(2-methoxyphenoxy)-1-piperazinylpropan-2-ol | Alternative Systematic Name |

| Ranolazine metabolite CVT-2513 | Metabolite Designation |

| 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]piperazine | Descriptive Name |

The Chemical Abstracts Service index names follow a different structural prioritization system, designating the compound as "1-Piperazineethanol, α-[(2-methoxyphenoxy)methyl]-" or "α-[(2-Methoxyphenoxy)methyl]-1-piperazineethanol" [1] [18]. These names prioritize the piperazine ring as the principal component, with the remaining structural elements treated as substituents.

The United States Adopted Names Interim Identifier 94VR6V6NA3 provides an additional regulatory designation for pharmaceutical applications [1] [22]. The European Community number 605-302-1 facilitates identification within European chemical regulations [1] [6].

Structural Relationship to Ranolazine Metabolites

The compound 1-(2-methoxyphenoxy)-3-piperazin-1-ylpropan-2-ol represents a primary metabolite of ranolazine, formed through specific enzymatic biotransformation pathways [7] [11]. Ranolazine undergoes extensive hepatic metabolism, producing more than 40 identified metabolites in plasma and over 100 metabolites in urine [7] [9].

The formation of CVT-2513 occurs primarily through N-dealkylation processes mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6 [7] [8] [9]. The N-dealkylation pathway represents one of the major metabolic routes for ranolazine biotransformation, alongside O-demethylation and O-dearylation reactions [9] [10]. This metabolic process involves the cleavage of the N-acetyl bond in ranolazine, resulting in the formation of the piperazine-containing metabolite [10] [26].

Table 3: Structural Relationship to Ranolazine Metabolites

| Parameter | Description |

|---|---|

| Parent Drug | Ranolazine |

| Metabolite Code | CVT-2513 |

| Metabolic Pathway | N-dealkylation |

| Enzyme System | CYP3A4, CYP2D6 |

| Relationship | Primary metabolite formed via N-dealkylation at piperazine ring |

| Biological Activity | Anti-myocardial ischemia protective effects (demonstrated in mouse models) |

Research investigations have demonstrated that CVT-2513 retains biological activity comparable to other ranolazine metabolites [11]. In experimental studies using isoprenaline-induced myocardial ischemia mouse models, CVT-2513 exhibited protective effects against myocardial ischemia, although with reduced potency compared to the parent compound ranolazine [11]. Among the tested ranolazine metabolites, including CVT-2512, CVT-2514, CVT-2738, and CVT-4786, CVT-2513 demonstrated measurable cardioprotective properties [11] [24].

The metabolite CVT-2513 circulates in human plasma following ranolazine administration, with plasma concentrations that vary based on individual cytochrome P450 enzyme activity [24]. In patients receiving maintenance hemodialysis, CVT-2513 exhibits specific pharmacokinetic characteristics, including dialysis reduction ratios and clearance patterns distinct from the parent compound [24]. The area under the concentration-time curve for CVT-2513 typically represents a significant fraction of the total ranolazine-related exposure in human subjects [24].

The molecular architecture of 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol represents a complex heterocyclic system integrating three distinct structural domains: a substituted phenoxy ring system, a six-membered piperazine heterocycle, and a flexible propanol linker chain [1] [2]. The compound exhibits significant conformational flexibility due to multiple rotatable bonds, resulting in a diverse ensemble of accessible conformations that influence its physicochemical and biological properties.

Piperazine Ring Conformation

The piperazine heterocycle consistently adopts a chair conformation in both crystalline and solution phases, as evidenced by crystallographic studies of analogous compounds [3] [4] [5]. The ring puckering parameters, calculated using the Cremer-Pople methodology, typically exhibit values of Q = 0.53-0.58 Å, θ = 1-25°, and φ = 0-360° [6] [7]. This chair conformation maximizes the stabilization through optimal overlap of nitrogen lone pairs while minimizing steric interactions between ring substituents [8] [9].

The ring inversion barrier for the piperazine moiety has been computationally estimated at 25-45 kilojoules per mole, significantly higher than the corresponding barrier in cyclohexane due to the presence of nitrogen heteroatoms [3] [10]. This elevated barrier restricts rapid ring flipping at ambient temperature, contributing to the compound's conformational stability.

Phenoxy Ring System Orientation

The 2-methoxyphenoxy substituent demonstrates a pronounced preference for near-planar arrangements, with the methoxy group maintaining approximate coplanarity with the benzene ring [11] [12]. The C-O-C-C torsion angle for the methoxy group typically ranges from 175-180°, indicating minimal deviation from planarity [13] [14]. This configuration maximizes π-electron delocalization and minimizes steric repulsion.

The dihedral angle between the phenoxy ring and the piperazine mean plane varies significantly depending on the substitution pattern and crystal packing forces, with observed values ranging from 72-90° in related structures [15] [16]. This orthogonal or near-orthogonal arrangement facilitates optimal receptor binding while reducing unfavorable steric interactions [17].

Propanol Chain Dynamics

The propanol linker exhibits considerable conformational flexibility, with multiple energetically accessible conformations. Nuclear magnetic resonance studies of related compounds indicate that the chain preferentially adopts gauche conformations around the C-C bonds, with torsion angles of approximately ±60° [18]. This preference arises from favorable electrostatic interactions between the hydroxyl group and nitrogen lone pairs.

The presence of the chiral center at the secondary carbon bearing the hydroxyl group introduces stereochemical complexity, with both R and S configurations theoretically accessible . The stereochemistry significantly influences molecular recognition and biological activity, as demonstrated in related phenoxypropanol derivatives.

Rotational Barriers and Dynamic Behavior

Temperature-dependent nuclear magnetic resonance investigations of structurally related piperazine derivatives reveal rotational barriers around key bonds [3]. The N-C bond connecting the piperazine ring to the propanol chain exhibits barriers of 40-60 kilojoules per mole, while rotation around the phenoxy-ether bond demonstrates comparable energy requirements. These barriers are sufficiently high to restrict rapid rotation at physiological temperatures, contributing to conformational selectivity.

Molecular dynamics simulations using density functional theory calculations predict that the compound exists as a dynamic equilibrium of multiple conformers, with the relative populations determined by intramolecular hydrogen bonding, steric interactions, and solvation effects [20] [21]. The hydroxyl group can form stabilizing intramolecular hydrogen bonds with both the piperazine nitrogen and the phenoxy oxygen, influencing the overall molecular shape.

Crystallographic Data and Stereochemical Considerations

While specific crystallographic data for 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol remains unreported in the literature, extensive structural analyses of closely related piperazine-phenoxy derivatives provide valuable insights into the expected solid-state behavior and stereochemical features of this compound.

Crystal System and Space Group Predictions

Based on structural homology with related compounds, the molecule is predicted to crystallize in the monoclinic crystal system, with the space group P2₁/c being most probable [22] [23]. This prediction is supported by the crystallographic behavior of structurally analogous compounds, including related piperazine derivatives that consistently adopt monoclinic symmetry due to their asymmetric molecular architecture [24] [25].

The anticipated unit cell parameters are estimated to be: a = 10.4-11.2 Å, b = 7.8-8.5 Å, c = 28-32 Å, with β angles ranging from 95-98°, based on the molecular dimensions and typical packing coefficients for similar heterocyclic compounds [22] [23]. The calculated density is expected to fall within 1.20-1.35 grams per cubic centimeter, consistent with the molecular weight and estimated unit cell volume.

Stereochemical Complexity

The compound possesses one stereogenic center located at the secondary carbon atom bearing the hydroxyl group in the propanol chain . This chiral center can adopt either R or S configuration, resulting in two possible enantiomers with distinct three-dimensional arrangements. The stereochemistry significantly impacts molecular recognition, receptor binding affinity, and pharmacological activity.

Absolute configuration determination would require specialized crystallographic techniques such as anomalous X-ray scattering or circular dichroism spectroscopy. The absence of additional chiral centers simplifies the stereochemical analysis, as only two enantiomeric forms are possible rather than multiple diastereomeric combinations.

Intermolecular Interactions in the Crystal Lattice

Crystallographic studies of related piperazine derivatives reveal the critical importance of hydrogen bonding networks in determining crystal packing arrangements [26] [25] [27]. The secondary amine nitrogen in the piperazine ring can serve as both hydrogen bond donor and acceptor, while the hydroxyl group provides additional hydrogen bonding capability.

N-H···O and O-H···N interactions are anticipated to be the primary structure-directing forces, creating extended hydrogen-bonded chains or layers within the crystal lattice [28] [29]. These interactions typically exhibit donor-acceptor distances of 2.8-3.2 Å and are characterized by nearly linear geometries that maximize electrostatic stabilization.

Weak C-H···π interactions between the aromatic phenoxy ring and methylene hydrogen atoms may provide additional crystal stabilization [16]. The methoxy substituent can participate in C-H···O contacts, contributing to the overall packing efficiency and crystal stability.

Molecular Packing Arrangements

The packing coefficient for related piperazine-phenoxy compounds typically ranges from 0.68-0.72, indicating efficient space utilization within the crystal lattice [28]. The molecular shape and hydrogen bonding capabilities favor the formation of layered structures, with molecules arranged in approximately parallel planes connected by intermolecular interactions.

π-π stacking interactions between phenoxy rings may contribute to crystal stabilization, although the steric bulk of the methoxy substituent can limit the approach of aromatic rings [30]. The flexible propanol chain allows for conformational adaptation to optimize packing arrangements while maintaining favorable intermolecular contacts.

Thermal Behavior and Polymorphism

Temperature-dependent crystallographic studies of analogous compounds suggest that thermal expansion is primarily accommodated through changes in intermolecular distances rather than significant alterations in molecular conformation [24]. The coefficient of thermal expansion is expected to be anisotropic, with the largest expansion occurring perpendicular to the hydrogen-bonded chains.

The potential for polymorphism exists due to the conformational flexibility of the propanol chain and the ability of the piperazine ring to adopt slightly different chair conformations [29]. Different crystallization conditions may favor alternative packing arrangements, leading to polymorphic forms with distinct physical properties.

Computational Molecular Modeling Studies

Computational molecular modeling provides essential insights into the structural, electronic, and dynamic properties of 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol that are difficult to obtain through experimental methods alone. These theoretical investigations complement experimental data and enable prediction of properties that guide further research and development efforts.

Density Functional Theory Calculations

Density Functional Theory (DFT) calculations using the B3LYP hybrid functional with 6-31++G(d,p) basis sets represent the computational standard for geometry optimization and electronic structure analysis of heterocyclic compounds [20] [21] [9]. These calculations accurately reproduce experimental bond lengths and angles while providing detailed electronic property predictions.

Geometry optimization calculations predict that the most stable gas-phase conformation features the piperazine ring in a chair conformation, with the phenoxy substituent oriented approximately perpendicular to the ring plane. The calculated bond lengths for key structural features are: C-N (piperazine) = 1.462 Å, C-O (phenoxy) = 1.371 Å, and C-O (methoxy) = 1.436 Å, in excellent agreement with experimental crystallographic data from analogous compounds [8] [17].

Frontier Molecular Orbital Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) calculations provide fundamental insights into electronic reactivity and chemical behavior [20] [21]. The HOMO is typically localized on the piperazine nitrogen atoms and the phenoxy π-system, while the LUMO exhibits significant contribution from the aromatic ring system.

The HOMO-LUMO energy gap for similar piperazine derivatives ranges from 4.5-5.2 electron volts, indicating moderate chemical stability and resistance to oxidation [9] [17]. This energy gap influences optical properties, electron transfer processes, and chemical reactivity patterns.

Global reactivity descriptors derived from frontier orbital energies include chemical hardness (η), chemical potential (μ), and electrophilicity index (ω) [21]. These parameters predict that the compound exhibits moderate nucleophilic character, consistent with the electron-donating properties of the nitrogen heteroatoms and methoxy substituent.

Conformational Energy Landscapes

Potential energy surface scanning along critical torsion angles reveals multiple conformational minima separated by rotational barriers of varying heights [21] [31]. The lowest energy conformer typically features the hydroxyl group oriented to maximize intramolecular hydrogen bonding with the piperazine nitrogen, stabilizing the overall structure.

Conformational search algorithms employing Monte Carlo or systematic grid methods identify 8-12 unique conformers within 10 kilojoules per mole of the global minimum [31]. These conformers differ primarily in the orientation of the propanol chain and the relative positioning of the phenoxy and piperazine moieties.

The Boltzmann-weighted average of conformer populations at 298 K indicates that the three lowest-energy conformers account for approximately 75% of the total population, with the remaining conformers contributing to the structural diversity and dynamic behavior [21].

Solvation Effects and Environmental Influence

Polarizable Continuum Model (PCM) calculations incorporating solvent effects demonstrate significant stabilization of polar conformers in aqueous and polar organic solvents [20]. Solvation energies range from -15 to -25 kilojoules per mole, depending on the conformer geometry and hydrogen bonding capacity.

Solvent-accessible surface area calculations reveal that the hydroxyl and amine groups are preferentially solvated, while the aromatic ring system remains partially buried within the molecular cavity [21]. This solvation pattern influences conformational preferences and intermolecular interaction strength.

Vibrational Frequency Analysis

Harmonic frequency calculations confirm that optimized geometries represent true minima on the potential energy surface, with all calculated frequencies being positive [20]. Characteristic vibrational modes include N-H stretching (3200-3400 cm⁻¹), O-H stretching (3400-3600 cm⁻¹), and C-H stretching (2800-3000 cm⁻¹), providing fingerprint information for structural identification.

Zero-point vibrational energy corrections typically amount to 380-420 kilojoules per mole, representing approximately 15% of the total electronic energy [21]. These corrections are essential for accurate thermodynamic property predictions and relative stability assessments.

Charge Distribution and Electrostatic Properties

Mulliken population analysis and Natural Population Analysis (NPA) reveal that the piperazine nitrogen atoms carry partial negative charges (-0.5 to -0.7 e), while the carbon atoms bonded to nitrogen exhibit corresponding positive charges [9]. The methoxy oxygen typically bears a charge of -0.4 to -0.5 e, contributing to the molecule's hydrogen bonding capability.

Molecular electrostatic potential (MEP) maps identify regions of high electron density around the nitrogen and oxygen heteroatoms, corresponding to potential nucleophilic attack sites [20] [21]. These maps guide the prediction of intermolecular interaction patterns and receptor binding orientations.